molecular formula C13H19N3O2 B15239426 benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate

benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate

Cat. No.: B15239426
M. Wt: 249.31 g/mol
InChI Key: WYLVTYUQHMXSRI-GFCCVEGCSA-N
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Description

Benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate is a chemical compound with a unique structure that includes a benzyl group, a piperidine ring, and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with hydrazine. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl piperidine-1-carboxylate oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

Benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form bonds with various biomolecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl piperidine-1-carboxylate: Lacks the hydrazinyl group but shares the piperidine and benzyl structure.

    Hydrazinyl piperidine derivatives: Similar in structure but may have different substituents on the piperidine ring.

Uniqueness

Benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate is unique due to the presence of both the benzyl and hydrazinyl groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

benzyl (3R)-3-hydrazinylpiperidine-1-carboxylate

InChI

InChI=1S/C13H19N3O2/c14-15-12-7-4-8-16(9-12)13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10,14H2/t12-/m1/s1

InChI Key

WYLVTYUQHMXSRI-GFCCVEGCSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)NN

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NN

Origin of Product

United States

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